molecular formula C15H17NO B13592105 3-Amino-1,1-diphenylpropan-2-ol

3-Amino-1,1-diphenylpropan-2-ol

Cat. No.: B13592105
M. Wt: 227.30 g/mol
InChI Key: MBXXNUIUYMJMSO-UHFFFAOYSA-N
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Description

3-Amino-1,1-diphenylpropan-2-ol is a chiral compound with the molecular formula C15H17NO It is known for its unique structure, which includes an amino group and a hydroxyl group attached to a central carbon atom flanked by two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1-diphenylpropan-2-ol typically involves the reduction of corresponding ketones or oxime ethers. One common method includes the use of chirally modified borohydrides for enantio-selective reduction. For instance, the reduction of ketones and oxime ethers with borane and polymer-supported chiral amino alcohols can yield optically active alcohols and amines .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes may include the protection of functional groups, palladium-catalyzed cross-coupling reactions, and subsequent deprotection steps to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include borane, polymer-supported chiral amino alcohols, and palladium catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired selectivity and yield .

Major Products Formed

The major products formed from these reactions include optically active alcohols, amines, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

3-Amino-1,1-diphenylpropan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1,1-diphenylpropan-2-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for the serotonin 5-HT2A receptor, which is involved in regulating physiological processes such as appetite, mood, and sleep. Additionally, it can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1,1-diphenylpropan-2-ol is unique due to its chiral nature and the presence of two phenyl groups, which confer distinct chemical properties and biological activities. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-amino-1,1-diphenylpropan-2-ol

InChI

InChI=1S/C15H17NO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15,17H,11,16H2

InChI Key

MBXXNUIUYMJMSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CN)O

Origin of Product

United States

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